Epiceanothic Acid

Description

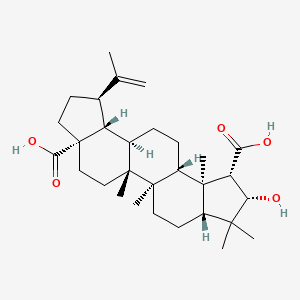

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,15S,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)/t17-,18+,19-,20-,21+,22-,23-,27+,28+,29-,30-/m0/s1 |

InChI Key |

WLCHQSHZHFLMJH-JCYSKKLGSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |

Synonyms |

epiceanothic acid |

Origin of Product |

United States |

Ecological and Phytochemical Context of Epiceanothic Acid Within Natural Systems

Epiceanothic acid is a phytochemical found in a limited number of plant species. Its presence has been confirmed in plants belonging to the Rhamnaceae family, notably in the seeds of Ziziphus jujuba var. spinosa (wild jujube) and the stems of Hovenia dulcis. nih.govfrontiersin.orgjipb.netnih.gov It has also been isolated from the stings of Gleditsia sinensis. nih.gov

Triterpenoids, as a class of secondary metabolites, are not typically involved in the primary growth and development of a plant but instead play crucial roles in its interactions with the environment. pharmacyjournal.in A primary ecological function of these compounds is plant defense. oup.comfrontiersin.org They can act as deterrents or toxins against a wide range of herbivores and pathogens. nih.govresearchgate.net Often accumulating in surface waxes or resins, they provide a chemical barrier protecting the plant. nih.govfrontiersin.org The production of these defensive compounds can be induced or increased when the plant is under stress, such as from an insect attack or microbial infection. researchgate.netresearchgate.net In the context of the plants where this compound is found, related triterpenoids are known to possess anti-inflammatory and other biological activities, which are extensions of their defensive roles in nature. nih.gov

Table 3: Natural Occurrence of this compound

| Plant Species | Family | Part(s) Where Found |

|---|---|---|

| Ziziphus jujuba var. spinosa | Rhamnaceae | Seeds nih.govjipb.net |

| Hovenia dulcis | Rhamnaceae | Stems frontiersin.orgfrontiersin.org |

| Gleditsia sinensis | Fabaceae | Stings nih.gov |

Chemical Synthesis and Derivatization Strategies of Epiceanothic Acid

Total Synthesis Approaches to Epiceanothic Acid

The complete chemical synthesis of this compound is crucial for providing sufficient quantities for research purposes. Current strategies focus on utilizing readily available natural products as starting materials.

Multi-Step Synthetic Routes from Readily Available Precursors (e.g., Betulin)

A notable and efficient total synthesis of this compound has been achieved starting from betulin (B1666924), an abundant and low-cost triterpenoid (B12794562) extracted from birch bark. Current time information in Lupane, ZW.nih.gov This multi-step route successfully produces this compound in a reliable manner.

The synthesis commences with the conversion of betulin (Compound 3) to a dione (B5365651) compound (Compound 4). nih.gov This intermediate is then subjected to oxidative cleavage of the A-ring using potassium hydroxide (B78521) and hydrogen peroxide to yield a dicarboxylate compound (Compound 5). nih.gov Subsequent methylation and a Dieckmann condensation reaction lead to the formation of a five-membered keto ester (Compound 7), which is a key step in reconstructing the A-ring. nih.gov

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a powerful strategy for generating a library of derivatives for structure-activity relationship (SAR) studies. core.ac.uk These targeted modifications can enhance biological activity, selectivity, and pharmacokinetic properties.

Targeted Structural Modifications for Biological Evaluation

The this compound scaffold, and its lupane-type relatives, offer several positions for chemical modification, with the A-ring and the C-3 position being primary targets. Current time information in Lupane, ZW.nih.govrsc.org

Modification of the A-ring has been shown to be a critical determinant of biological activity in lupane-type triterpenoids. Current time information in Lupane, ZW.nih.gov As an intermediate in the total synthesis of this compound, the A-seco-dicarboxylic acid derivative (Compound 5) represents a significant structural modification. nih.gov This A-ring opened compound, featuring two carboxylic acid groups, was evaluated for biological activity and demonstrated potent inhibition of glycogen (B147801) phosphorylase, suggesting its potential as a lead compound for developing anti-diabetic agents. Current time information in Lupane, ZW.nih.govnih.gov This finding underscores that the integrity of the A-ring is a key pharmacophore, and its opening and functionalization can lead to compounds with distinct biological profiles compared to the parent closed-ring structure. Current time information in Lupane, ZW.nih.gov

The C-3 hydroxyl group is a common handle for derivatization in lupane (B1675458) triterpenoids. core.ac.ukparasite-journal.org Strategic modifications at this position, such as acylation, can significantly influence biological outcomes. researchgate.net In the total synthesis of this compound, the acetylation of the 3β-hydroxy group is a key intermediate step. nih.gov While this specific modification is part of the synthetic route, the principle of C-3 acylation is a widely used strategy to create derivatives for biological testing. researchgate.net For instance, in the closely related betulin, modification of the C-3 hydroxyl group with acetyl groups or other substituents is a common approach to modulate cytotoxic activity. core.ac.uk Studies on other triterpenoids have shown that introducing various acyl groups at the C-3 position can enhance anticancer and other biological activities. researchgate.netresearchgate.net

| Parent Compound | C-3 Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| Betulin | Acetyl group | Moderate cytotoxicity | core.ac.uk |

| Betulinic Acid | 3-ethynyl derivatives | Significant cytotoxic and anti-inflammatory activities | researchgate.net |

| Betulonic Acid | Ketone (oxidation of hydroxyl) | Enhanced antiparasitic activity | parasite-journal.org |

| Oleanolic Acid | Acylation | Favorable for biological activities | researchgate.net |

The incorporation of heterocyclic rings into natural product scaffolds is a well-established strategy in medicinal chemistry to generate novel compounds with enhanced or new biological functions. mdpi.comnih.gov For lupane-type triterpenoids, the A-ring is a prime location for fusing or attaching various heterocyclic systems. mdpi.comresearchgate.net

While direct synthesis of a pyrimidinyl-epiceanothic acid conjugate has not been explicitly detailed, the synthesis of related derivatives provides a strong rationale for this approach. For example, acyl oleanolic acid-uracil (a pyrimidine (B1678525) base) conjugates have been synthesized and shown to possess selective cytotoxicity against tumor cells. researchgate.netresearchgate.net Furthermore, a variety of other nitrogen- and oxygen-containing heterocycles have been successfully introduced into the A-ring of the lupane skeleton. These include:

Pyrazole, Isoxazole, and Pyran-4-one: These have been synthesized from methyldihydrobetulonate, a lupane derivative, and have shown cytotoxic activity. chemicalpapers.com

1,2,3-Triazole: This moiety has been linked to the A-ring of betulinic acid, yielding compounds with anticancer and anti-inflammatory properties. mdpi.com

Indole (B1671886): Betulin derivatives functionalized with an indole system at the C-3 position have been synthesized and evaluated for anticancer activity, with one derivative showing a significant reduction in breast cancer cell viability. nih.gov

These examples demonstrate the feasibility and potential of decorating the this compound scaffold with heterocyclic moieties like pyrimidinyl groups to explore new biological activities. researchgate.netmdpi.comnih.govchemicalpapers.com

| Parent Triterpenoid | Heterocyclic Moiety | Position of Modification | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Betulinic Acid | 1,2,3-Triazole | A-Ring | Anti-inflammatory, anticancer | mdpi.com |

| Methyldihydrobetulonate | Pyrazole, Isoxazole | A-Ring | Cytotoxic activity | chemicalpapers.com |

| Betulin | Indole | C-3 | Anticancer (breast cancer cells) | nih.gov |

| Oleanolic Acid | Uracil (Pyrimidine) | C-3 (Acyl linked) | Selective cytotoxicity toward tumor cells | researchgate.netresearchgate.net |

Strategic Acylations and Other Substitutions (e.g., at C-3)

Development of Novel Synthetic Methodologies for Triterpenoid Skeletons

Progress in synthetic organic chemistry has led to innovative methods for the construction and modification of the characteristic multi-ring system of triterpenoids. These methodologies often focus on creating or altering the A-ring, a common site for structural diversification and a key pharmacophore.

Intramolecular ozonitrile cyclization represents a sophisticated strategy for the formation of functionalized rings within a triterpenoid scaffold. This method is particularly useful for constructing five-membered A-rings containing a β-ketonitrile group. The synthesis begins with a 2,3-seco-triterpene acid, which is a triterpenoid derivative where the A-ring has been opened. These seco-acids are substituted with a cyano (nitrile) group.

The key step involves a base-catalyzed intramolecular cyclization. mdpi.com In this reaction, a carbanion is formed, which then attacks the nitrile group within the same molecule, leading to the formation of a new ring. This process is a type of nitrile-anionic cyclization. For instance, the intramolecular cyclization of C-3 methyl esters of 1-cyano-substituted 2,3-seco-triterpene acids has been shown to be stereoselective, yielding triterpene ketonitriles with specific orientations of the substituents on the newly formed A-ring. researchgate.net The subsequent reduction of the ketone functionality can provide further structural diversity. This methodology offers a powerful tool for building the A-ring with specific functional handles, such as the keto and nitrile groups, which can be further modified. researchgate.net

The Beckmann fragmentation is a variation of the classic Beckmann rearrangement and serves as a powerful method for the controlled cleavage of carbon-carbon bonds in triterpenoid skeletons, particularly for modifying the A-ring. nih.govresearchgate.net This reaction typically starts with a ketoxime, which is formed by reacting a ketone (often at the C-3 position of the triterpenoid) with hydroxylamine.

In what is often termed an "abnormal" Beckmann reaction, treatment of the triterpenoid oxime with an acid or reagent like thionyl chloride or p-toluenesulfonyl chloride does not lead to the expected lactam (an amide in a ring). Instead, it induces fragmentation of the bond anti-periplanar (opposite) to the oxime's leaving group. echemi.comstackexchange.com This process is particularly favored when the fragmentation leads to a stable carbocation. The reaction cleaves the A-ring, resulting in a 2,3-seco-triterpenoid that contains a nitrile group. researchgate.net

This strategy has been successfully applied to various triterpenoid precursors, including derivatives of allobetulin (B154736) and dihydrobetulonic acid. mdpi.comresearchgate.net The resulting seco-aldehydonitriles or related structures can then be used as versatile intermediates for further synthetic transformations, allowing for the synthesis of rare or novel triterpenoids with modified A-rings. nih.govresearchgate.net For example, the aldehydonitrile products can undergo redox transformations to create corresponding hydroxy or carboxy derivatives, expanding the range of accessible analogs. researchgate.net

Biological Activities and Mechanistic Investigations Preclinical Research

Antiviral Activities of Epiceanothic Acid and its Analogs

The potential of this compound and its related compounds as antiviral agents has been explored, particularly against the Human Immunodeficiency Virus (HIV).

In vitro studies have been conducted to assess the anti-HIV-1 activity of this compound. In one study, the compound was tested in MT-4 cells acutely infected with the HIV-1NL4-3 virus strain. nih.gov The results indicated that this compound demonstrated moderate anti-HIV activity. nih.govresearchgate.net The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect, was determined to be 15.6 μM. nih.gov The therapeutic index (TI), a measure of a drug's safety margin, was calculated to be 2.49 for this compound in this assay. nih.gov In contrast, some of its synthetic precursors, such as betulin (B1666924) and other intermediates, did not show significant antiviral activity in the same assay. nih.gov

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Therapeutic Index (TI) |

|---|---|---|---|---|

| This compound | HIV-1NL4-3 | MT-4 | 15.6 | 2.49 |

The stereochemistry of triterpenoids can play a crucial role in their biological activity. During the synthesis of this compound from betulin, a key step involves a Dieckmann condensation which produces a mixture of isomers with different configurations at the C-2 position (2α-ester and 2β-ester). nih.gov Subsequent reduction of this mixture stereoselectively yields a single product with a defined 2β-methoxycarbonyl configuration. nih.gov This highlights the importance of stereochemical control in the synthesis of these complex molecules. While the precise influence of the 2-carboxylic acid configuration on the anti-HIV activity of this compound has not been explicitly detailed in the available research, the stereoselectivity observed in its synthesis suggests that specific spatial arrangements of functional groups are critical for its molecular structure and, by extension, its interaction with biological targets. nih.govnih.gov

Anti-HIV-1 Efficacy in in vitro Preclinical Models (e.g., HIV-1NL-43 virus strains in MT-4 cells)

Anti-diabetic Potential through Glycogen (B147801) Phosphorylase Inhibition

This compound and its derivatives have been investigated for their potential to inhibit glycogen phosphorylase (GP), an enzyme that is a key target for the management of type 2 diabetes. nih.govmdpi.com

The inhibitory activity of this compound against rabbit muscle glycogen phosphorylase a (GPa) has been evaluated in vitro. nih.gov These assays measure the enzyme's activity in the direction of glycogen synthesis by detecting the release of phosphate (B84403) from glucose-1-phosphate. nih.govmdpi.com The results showed that this compound itself is a weak inhibitor of glycogen phosphorylase, with a half-maximal inhibitory concentration (IC50) of 194.1 μM. nih.gov

Interestingly, modifications to the A-ring of the pentacyclic triterpene structure have been shown to dramatically enhance glycogen phosphorylase inhibitory potency. nih.gov A synthetic intermediate with an opened A-ring and two free carboxylic acids (compound 5) demonstrated significant GP inhibitory activity, with an IC50 value of 0.21 μM. nih.govnih.gov This makes it substantially more potent than the parent compound, this compound. nih.gov Another A-ring opened derivative (compound 6) also showed potent inhibition with an IC50 of 2.87 μM. nih.gov These findings suggest that the A-ring is a critical pharmacophore for the GP inhibitory activity of this class of compounds and that opening the A-ring can significantly boost efficacy. nih.gov

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| This compound (1) | - | 194.1 |

| Compound 5 | A-ring opened, dicarboxylic acid | 0.21 |

| Compound 6 | A-ring opened, methylated parent of 5 | 2.87 |

| Betulin (3) | Starting material | 41.5 |

In vitro Studies on Glycogen Phosphorylase Activity and Inhibition

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of this compound and its synthetic intermediates to inhibit the growth of cancer cells has also been a focus of preclinical research. nih.gov The cytotoxic activity of these compounds was evaluated in vitro using an MTT assay against a panel of human cancer cell lines, including PC3 (prostate cancer), A549 (lung carcinoma), MCF-7 (breast cancer), HeLa (epithelial carcinoma), and BGC-823 (gastric carcinoma). nih.gov

While the specific cytotoxic values for this compound itself are not detailed in the provided sources, a synthetic intermediate with a closed A-ring (compound 12) exhibited potent cytotoxicity against the A549 and MCF-7 human tumor cell lines. nih.govresearchgate.net The IC50 values for compound 12 were 0.89 μM against A549 cells and 0.33 μM against MCF-7 cells. nih.govnih.gov This suggests that while A-ring opening enhances anti-diabetic potential, a closed A-ring may be more favorable for cytotoxic activity. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Compound 12 | A549 | Human Lung Carcinoma | 0.89 |

| MCF-7 | Human Breast Cancer | 0.33 |

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., BGC-823, A549, MCF-7, HeLa, PC3)

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In one study, its activity was tested against five different cancer cell lines: PC3 (prostate cancer), A549 (lung carcinoma), MCF-7 (breast cancer), HeLa (epithelial carcinoma), and BGC-823 (gastric carcinoma). nih.gov The results indicated that this compound displayed notable cytotoxicity, particularly against the BGC-823 gastric carcinoma cell line, with a half-maximal inhibitory concentration (IC50) value of 2.41 μM. nih.gov Its potency against this cell line was found to be at least 10-fold higher than against the other four tested cancer cell lines, demonstrating a degree of selective sensitivity. nih.gov

In comparison to the positive control, Adriamycin, this compound showed varied activity. For instance, the IC50 values for this compound against PC3, A549, and MCF-7 cells were 19.7 µM, 16.8 µM, and 87.2 µM, respectively. nih.gov Generally, the A549, MCF-7, and HeLa cancer cell lines were relatively insensitive to this compound and its analogs. nih.gov

Interactive Table: Cytotoxicity of this compound (1) and Related Compounds

| Compound | PC3 (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) | HeLa (IC50, µM) | BGC-823 (IC50, µM) |

|---|---|---|---|---|---|

| This compound (1) | 19.7 ± 1.55 | 16.8 ± 2.13 | 87.2 ± 8.46 | 19.1 ± 2.1 | 2.41 ± 0.22 |

| Adriamycin | 0.68 ± 0.07 | 0.54 ± 0.04 | 1.65 ± 0.11 | 1.35 ± 0.08 | 1.33 ± 0.09 |

Data sourced from a study on the efficient synthesis and biological evaluation of this compound and related compounds. nih.gov Values are means of three experiments.

Differential Sensitivity and Selective Efficacy Across Cancer Cell Types

Preclinical studies have revealed that different cancer cell lines exhibit varying degrees of sensitivity to this compound and its derivatives. nih.gov Notably, this compound demonstrated significant selective cytotoxicity against the BGC-823 human gastric carcinoma cell line. nih.gov The potency against this particular cell line was markedly higher than against PC3, A549, MCF-7, and HeLa cells. nih.gov

This differential sensitivity suggests that the cellular context and the specific molecular characteristics of the cancer cells play a crucial role in determining the cytotoxic efficacy of this compound. nih.govnih.gov For instance, while A549 and MCF-7 cell lines were generally insensitive to many of the tested pentacyclic triterpene analogs, certain modifications to the core structure led to potent and selective activity against these lines. nih.gov This highlights the potential for developing derivatives of this compound with tailored selectivity for specific cancer types.

Structure-Activity Insights in Cytotoxic Activity

The structure of this compound and related pentacyclic triterpenes is a key determinant of their cytotoxic activity. nih.govnih.gov Studies on synthetic intermediates and derivatives have provided valuable insights into the structure-activity relationship (SAR). nih.gov

The A-ring of the pentacyclic triterpene structure appears to be a critical pharmacophore. nih.govnih.gov For example, the presence of free carboxylic acid and hydroxy groups in the A-ring of this compound was found to decrease its cytotoxic activity against A549 and MCF-7 cell lines by more than 20-fold compared to a synthetic derivative (compound 12) where these groups were protected. nih.gov This is in contrast to the activity profile against the BGC-823 cell line, where this compound itself was most potent. nih.gov

Furthermore, modifications to the A-ring, such as opening the ring, can lead to different biological activities. nih.govnih.gov For instance, an A-ring opened derivative (compound 5) showed potent inhibitory activity against glycogen phosphorylase, suggesting potential as an anti-diabetic agent, while a closed A-ring derivative (compound 12) exhibited strong cytotoxicity against A549 and MCF-7 cancer cells. nih.gov These findings underscore that modifications to the A-ring can modulate the biological activity of these pentacyclic triterpenes, shifting their therapeutic potential between anticancer and other applications. nih.gov

Anti-melanogenic Mechanisms of Action

This compound has been shown to exert anti-melanogenic effects by modulating key signaling pathways involved in melanin (B1238610) synthesis. nih.gov A primary mechanism is the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP)-cAMP-response element-binding protein (CREB)-microphthalmia-associated transcription factor (MITF) axis. nih.govmdpi.com The activation of this pathway is a critical step in melanogenesis. mdpi.comresearchgate.net this compound, along with other compounds isolated from Ziziphus jujuba, has been found to downregulate cAMP levels and the phosphorylation of CREB. nih.gov This, in turn, leads to a reduction in the expression of MITF, a master regulator of melanogenic genes. nih.govmdpi.com

Consequently, the expression of tyrosinase, the rate-limiting enzyme in melanin production, is also downregulated. nih.gov In addition to inhibiting the signaling cascade, this compound has been shown to directly inhibit the enzymatic activity of mushroom tyrosinase in vitro. nih.govresearchgate.net This dual action of inhibiting both the expression and activity of tyrosinase contributes to its potent anti-melanogenic properties. nih.gov

The anti-melanogenic activity of this compound has been investigated in both in vitro and in vivo preclinical models. In in vitro studies using B16F10 melanoma cells, this compound, along with other flavonoid glycosides from Ziziphus jujuba, potently inhibited α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis. nih.govresearchgate.net

The efficacy of this compound has also been demonstrated in an in vivo model using zebrafish larvae. nih.govresearchgate.net Zebrafish are a well-established model for studying pigmentation due to the conservation of key genes and regulatory pathways in melanogenesis, which are similar to those in humans. mdpi.com In these studies, this compound was effective in preventing hyperpigmentation in zebrafish larvae without causing any significant adverse effects, such as changes in heart rate. nih.gov These findings from both cell-based and whole-organism models provide strong preclinical evidence for the anti-melanogenic potential of this compound. nih.gov

Modulation of Melanogenesis Pathways (e.g., cAMP-CREB-MITF Axis, Tyrosinase Activity)

Other Reported Biological Activities in Preclinical Studies of this compound and Related Triterpenes

Beyond its cytotoxic and anti-melanogenic effects, this compound and its related pentacyclic triterpenes have been reported to possess a range of other biological activities in preclinical research. nih.gov this compound itself has exhibited moderate anti-HIV-1 activity. nih.govnih.gov

Pentacyclic triterpenes as a class of compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, hepatoprotective, and immunomodulatory activities. nih.govmdpi.com Synthetic derivatives of this compound have also shown potential in other therapeutic areas. For instance, a derivative with an opened A-ring demonstrated significant inhibitory activity against glycogen phosphorylase, suggesting its potential for development as an anti-diabetic agent. nih.govnih.gov Triterpenic acids from jujube have also been linked to hepatoprotection and anti-inflammatory effects. semanticscholar.org

Anti-inflammatory Properties

Investigations into its close isomer, ceanothic acid, have provided specific preclinical evidence of these properties. In studies using rat models, ceanothic acid demonstrated notable inhibition of inflammation. For instance, in a xylene-induced ear edema model, ceanothic acid achieved a 51.33% inhibitory effect at a concentration of 50 mg/kg. tandfonline.comtandfonline.com Similarly, in a carrageenan-induced paw edema test, it showed a 33.3% inhibition of swelling after 5 hours at the same concentration. tandfonline.com These findings highlight the anti-inflammatory capacity of the ceanothane scaffold.

Table 1: Anti-inflammatory Activity of Ceanothic Acid in Rat Models

| Inflammation Model | Concentration (mg/kg) | Inhibitory Effect (%) | Reference |

|---|---|---|---|

| Xylene-Induced Ear Edema | 25 | 34.0 | tandfonline.com |

| Xylene-Induced Ear Edema | 50 | 51.33 | tandfonline.comtandfonline.comnih.gov |

| Carrageenan-Induced Paw Edema (after 5 hrs) | 25 | 13.7 | tandfonline.com |

| Carrageenan-Induced Paw Edema (after 5 hrs) | 50 | 33.3 | tandfonline.com |

Antioxidant Capacities

The antioxidant activity of pentacyclic triterpenes is a key area of research. nih.govresearchgate.net this compound, as part of this family, is recognized for its antioxidant potential. core.ac.uknih.gov

Detailed antioxidant assays have been conducted on its isomer, ceanothic acid, demonstrating its capacity to scavenge free radicals. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, ceanothic acid showed activity that increased with concentration, reaching 52.8 ± 0.28% at 100 μg/ml. tandfonline.com In a hydrogen peroxide (H₂O₂) scavenging assay, the activity was even more pronounced, recorded at 58.4 ± 0.11% at a concentration of 100 ppm. tandfonline.comnih.gov

Table 2: Antioxidant Activity of Ceanothic Acid

| Assay | Concentration | Scavenging Activity (%) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 20 µg/ml | 14.1 ± 0.15 | tandfonline.com |

| DPPH Radical Scavenging | 100 µg/ml | 52.8 ± 0.28 | tandfonline.com |

| H₂O₂ Scavenging | 100 ppm | 58.4 ± 0.11 | tandfonline.comnih.gov |

Antimicrobial Effects (e.g., Ceanothic acid)

Preclinical studies have identified the antimicrobial properties of ceanothane-type triterpenes. nih.gov Ceanothic acid, an isomer of this compound, has shown growth inhibitory effects against a range of oral pathogens. biocrick.comnih.gov Research has demonstrated its activity against bacteria implicated in dental caries and periodontal diseases. nih.gov

Specifically, ceanothic acid was found to inhibit the growth of Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Prevotella intermedia. biocrick.comnih.govkoreamed.org The minimum inhibitory concentrations (MICs) for these effects ranged from 42 to 625 micrograms per milliliter, indicating a broad spectrum of activity against these oral microorganisms. biocrick.comnih.gov

Table 3: Antimicrobial Activity of Ceanothic Acid against Oral Pathogens

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|

| Streptococcus mutans | 42 to 625 | biocrick.comnih.gov |

| Actinomyces viscosus | 42 to 625 | biocrick.comnih.gov |

| Porphyromonas gingivalis | 42 to 625 | biocrick.comnih.gov |

| Prevotella intermedia | 42 to 625 | biocrick.com |

Hepatoprotective Investigations

The potential of pentacyclic triterpenes to protect the liver from damage is an area of active investigation. nih.govresearchgate.net Triterpenic acids, including this compound, isolated from Ziziphus jujuba are considered to be the primary bioactive components responsible for the plant's hepatoprotective activity. semanticscholar.orgnih.govresearchgate.netmdpi.com

Studies involving ceanothic acid have shown that its administration can counter the histopathological damage in the liver induced by toxins like carbon tetrachloride (CCl₄). tandfonline.comtandfonline.comnih.gov Furthermore, investigations into the pharmacokinetics of this compound in rats with CCl₄-induced acute liver injury support its involvement in processes relevant to hepatoprotection. nih.govresearchgate.net

Pharmacokinetic Investigations in Animal Models (in vivo rat plasma studies)

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. An in vivo study in rats was conducted to compare the plasma pharmacokinetics of seven triterpenic acids, including this compound, following oral administration of a Ziziphus jujuba extract. nih.govresearchgate.net The study compared results between normal, healthy rats and a model group with acute liver injury induced by CCl₄. nih.gov

The results revealed significant differences in the pharmacokinetic profile of this compound between the two groups. nih.gov In rats with liver injury, the total exposure to the compound, as measured by the area under the plasma concentration-time curve (AUC), was significantly higher. nih.govresearchgate.net The AUC from time zero to the last measurable concentration (AUC₀₋t) was 5227 ± 334 µg·h/L in the model group versus 1478 ± 255 µg·h/L in the normal group. nih.gov

Concurrently, the apparent plasma clearance (CLz/F) of this compound was significantly decreased in the liver injury model rats (0.28 ± 0.02 L/h/kg) compared to normal rats (1.36 ± 0.18 L/h/kg). nih.gov This suggests that the acute liver injury may increase the bioavailability of this compound and decrease its elimination. researchgate.net

Table 4: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Normal Rats (mean ± SEM) | Acute Liver Injury Model Rats (mean ± SEM) | Reference |

|---|---|---|---|

| AUC₀₋t (µg·h/L) | 1478 ± 255 | 5227 ± 334 | nih.gov |

| AUC₀₋∞ (µg·h/L) | 1482 ± 255 | 6127 ± 423 | nih.gov |

| CLz/F (L/h/kg) | 1.36 ± 0.18 | 0.28 ± 0.02 | nih.gov |

Structure Activity Relationship Sar Studies of Epiceanothic Acid and Its Analogs

Impact of A-Ring Modifications on Biological Profile

The A-ring of epiceanothic acid and its analogs has been identified as a crucial pharmacophore, where modifications can dramatically alter the type and potency of biological activity. nih.govnih.gov Research has demonstrated that the integrity of this ring—whether it is closed or opened—can switch the primary therapeutic action of the resulting derivative from cytotoxic to anti-diabetic, for instance. nih.gov

Specifically, derivatives with an intact, closed A-ring have shown potent cytotoxic effects. Compound 12, an this compound derivative with a closed A-ring and protected hydroxyl and carboxylic acid groups, exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) human tumor cell lines, with IC₅₀ values of 0.89 μM and 0.33 μM, respectively. nih.govnih.gov

In stark contrast, cleaving the A-ring to create seco-derivatives leads to a profound shift in biological function. An A-ring opened analog, compound 5, which features two free carboxylic acids, was found to be a potent inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme targeted in anti-diabetic therapies. nih.gov This compound displayed an IC₅₀ value of 0.21 μM, making it a powerful GP inhibitor, whereas the parent this compound (1) was a very weak inhibitor with an IC₅₀ of 194.1 μM. nih.govnih.gov These findings underscore that the A-ring is a key determinant of biological action, and its modification can be exploited to direct the compound's activity towards different therapeutic targets. nih.gov

| Compound | A-Ring Modification | Primary Biological Activity | Potency (IC₅₀) | Target |

|---|---|---|---|---|

| Compound 5 | Opened A-ring | Glycogen Phosphorylase Inhibition | 0.21 μM | Glycogen Phosphorylase |

| Compound 12 | Closed A-ring | Cytotoxicity | 0.89 μM (A549), 0.33 μM (MCF-7) | A549 & MCF-7 Cancer Cells |

| This compound (1) | Closed A-ring (unmodified) | Glycogen Phosphorylase Inhibition | 194.1 μM | Glycogen Phosphorylase |

Significance of Stereochemical Configuration on Biological Efficacy (e.g., 2-Carboxylic Acid Orientation)

The precise three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold is fundamentally important for its biological efficacy. A key example is the orientation of the carboxylic acid group at the C-2 position of the A-ring. nih.gov

This compound (1) possesses a 1β-COOH configuration. Its natural configurational isomer, ceanothic acid (2a), differs in that it has a 1α-COOH orientation. nih.gov This seemingly minor change has a profound impact on the molecule's anti-HIV-1 activity. While this compound exhibits moderate activity against HIV-1, its isomer, ceanothic acid (2a), was found to be devoid of any anti-HIV-1 activity. nih.gov This stark difference highlights that the specific spatial orientation of the C-2 carboxylic acid is a critical requirement for interaction with its antiviral target.

| Compound | C-2 Carboxylic Acid Orientation | Anti-HIV-1 Activity |

|---|---|---|

| This compound (1) | 1β-COOH | Moderate |

| Ceanothic Acid (2a) | 1α-COOH | Inactive |

Role of Specific Functional Group Derivatization (e.g., Acylation, Esterification)

The derivatization of specific functional groups on the this compound molecule, such as the carboxylic acid and hydroxyl moieties on the A-ring, plays a significant role in modulating its biological profile. nih.gov Acylation and esterification, which involve the addition of acyl and ester groups, respectively, have been shown to influence the compound's potency, particularly its anti-HIV activity. nih.gov

Studies comparing the parent this compound (1) to its derivatized analogs (compounds 9, 10, 11, and 12) revealed that esterification or acylation of the free carboxylic acid and hydroxyl groups in the A-ring led to a loss of anti-HIV-1 potency. nih.gov this compound itself showed moderate anti-HIV activity with an EC₅₀ value of 15.6 μM. In contrast, its derivatives, where these functional groups were protected or modified, did not exhibit significant antiviral activity. nih.gov

However, this same derivatization strategy can enhance other biological activities. Compound 12, which has its carboxylic acid and hydroxy groups protected, demonstrated potent cytotoxic activity, suggesting that masking these polar groups is favorable for anticancer action but detrimental to anti-HIV effects. nih.govnih.gov This indicates that free hydroxyl and carboxylic acid groups on the A-ring are essential for anti-HIV-1 activity, while their protection is beneficial for cytotoxicity.

| Compound | Functional Group Status (A-Ring) | Anti-HIV-1 Activity (EC₅₀) |

|---|---|---|

| This compound (1) | Free -COOH and -OH | 15.6 μM |

| Compounds 9, 10, 11, 12 | Esterified/Acylated/Protected | Not significant |

Pharmacophore Identification for Diverse Biological Actions

Based on SAR studies, distinct pharmacophore models have emerged for the different biological activities of this compound analogs. A pharmacophore represents the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com

Pharmacophore for Glycogen Phosphorylase (GP) Inhibition: The key features for potent GP inhibition are associated with A-ring seco-derivatives. The pharmacophore includes an opened A-ring containing two free carboxylic acid groups. nih.govnih.gov This arrangement, exemplified by compound 5, appears crucial for fitting into the active site of the GP enzyme and exerting an inhibitory effect. nih.gov

Pharmacophore for Cytotoxic Activity: For potent cytotoxicity against cancer cell lines like A549 and MCF-7, the pharmacophore requires a closed, intact pentacyclic triterpene skeleton. nih.govnih.gov Furthermore, protection or derivatization of the polar hydroxyl and carboxylic acid functionalities on the A-ring is a critical feature, as seen in the highly active compound 12. nih.govnih.gov This suggests that reduced polarity may be important for cell membrane permeability or interaction with the intracellular target.

Pharmacophore for Anti-HIV-1 Activity: The essential features for anti-HIV-1 activity are highly specific. The model requires a closed A-ring with free (unprotected) hydroxyl and carboxylic acid groups. nih.gov Critically, the stereochemical configuration of the carboxylic acid at the C-2 position must be in the β-orientation. nih.gov Any deviation, such as the α-orientation found in ceanothic acid, abrogates the activity.

These distinct pharmacophores demonstrate how modifications to a single parent scaffold can produce derivatives with tailored biological actions, highlighting the versatility of the this compound structure in drug discovery. nih.govnih.gov

Analytical Methodologies for Epiceanothic Acid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of phytochemical analysis, provides the necessary resolution to separate individual triterpenic acids from complex extracts. journalagent.com The choice of technique depends on the analytical goal, whether it is qualitative identification, quantitative determination, or comprehensive metabolic profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Epiceanothic Acid and other non-volatile triterpenoids. sigmaaldrich.com Its versatility is enhanced by coupling it with various detectors, each offering unique advantages for identification and quantification.

This powerful hyphenated technique is instrumental for the comprehensive chemical profiling of plant extracts containing this compound. nih.gov It combines the separation capabilities of HPLC with the dual detection of a Photo Diode Array (PDA) for UV-visible spectral data and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for structural elucidation.

A reliable method was developed to explore the chemical profiles of leaves from Ziziphus jujuba and Z. jujuba var. spinosa. nih.govresearchgate.net In this work, fourteen constituents, including nine triterpenic acids, were identified or tentatively characterized. nih.govresearchgate.net The ESI-MS/MS analysis in negative ion mode provides detailed fragmentation patterns that are crucial for distinguishing between isomers like this compound and Ceanothic Acid. rsc.orgrsc.org For instance, this compound typically shows a precursor ion [M-H]⁻ at m/z 485, with fragment ions corresponding to the loss of a methyl group (m/z 471), a carboxyl group (m/z 441), and subsequent water loss (m/z 423). rsc.orgrsc.org This detailed structural information makes HPLC-PDA-ESI-MS/MS an indispensable tool for the unambiguous identification of this compound in complex mixtures. brieflands.com

For quantitative analysis, particularly when dealing with compounds that lack a strong UV chromophore, HPLC with an Evaporative Light Scattering Detector (ELSD) is a valuable alternative. labmanager.com The ELSD response is dependent on the mass of the analyte rather than its optical properties, making it suitable for a wide range of compounds, including triterpenic acids. labmanager.comekb.eg

A method for the simultaneous qualitative and quantitative analysis of constituents in Ziziphus leaves utilized HPLC-ELSD to determine the content of twelve marker compounds, including this compound. nih.govresearchgate.net The separation was performed on a C18 column with a gradient elution of acetonitrile (B52724) and 0.2% acetic acid. nih.govresearchgate.net Key operational parameters for the ELSD, such as the drift tube temperature (set to 80°C) and the nitrogen flow rate (2.7 L/min), were optimized to achieve reliable quantification. nih.govresearchgate.net This method was fully validated for linearity, precision, and accuracy, proving its suitability for the quality control of plant materials containing this compound. researchgate.net

Table 1: HPLC-ELSD Method for Triterpenic Acid Quantification

| Parameter | Condition |

| Column | Waters Sunfire C₁₈ |

| Mobile Phase | Acetonitrile and 0.2% acetic acid (gradient elution) |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temp. | 80°C |

| Nitrogen Flow | 2.7 L/min |

| Analyte | This compound and 11 other markers |

| Data sourced from studies on Ziziphus leaves. nih.govresearchgate.net |

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely accessible method for the simultaneous quantification of multiple triterpenoid (B12794562) acids. nih.govcapes.gov.br A sensitive HPLC-DAD method was developed for the determination of ten triterpenoid acids, including this compound, in the fruits of Ziziphus jujuba. nih.govresearchgate.net

Table 2: HPLC-DAD Method Parameters for Triterpenoid Acids

| Parameter | Value/Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: 0.05% aqueous phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Detection λ | 205 nm |

| Analytes | This compound and 9 other triterpenoid acids |

| Data sourced from studies on Ziziphus jujuba fruits. nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UHPLC), which uses smaller column particles, offers faster analysis times and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and specific technique for analyzing trace levels of compounds in complex biological matrices. mdpi.com

A rapid and sensitive UHPLC-MS/MS method was developed and validated for the simultaneous determination of seven triterpenic acids, including this compound, in rat plasma. mdpi.comresearchgate.net This application is crucial for pharmacokinetic studies. For sample preparation, plasma was treated with acetonitrile to precipitate proteins. mdpi.com The analysis was performed using an MS/MS system operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net The method was successfully used to compare the pharmacokinetic profiles of these acids in normal and acute liver injury rat models, highlighting the power of UHPLC-MS/MS for in-vivo research. mdpi.com Another study used UPLC-MS/MS to identify the main secondary metabolites in Z. jujuba seeds, confirming the presence of this compound and other triterpene acids. rsc.orgrsc.org

While HPLC is the predominant technique, other methods have roles in the broader analysis of the natural products from which this compound is sourced.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective manner. While specific validated methods for this compound are not widely reported, HPTLC methods have been successfully developed for other structurally related pentacyclic triterpenes like Betulinic Acid and Oleanolic Acid. researchgate.net These methods typically use silica (B1680970) gel plates and a mobile phase consisting of solvent mixtures like toluene-chloroform-ethanol, followed by derivatization with a reagent such as anisaldehyde-sulfuric acid and densitometric scanning for quantification. researchgate.net Given its success with similar triterpenoids, HPTLC presents a viable option for the screening and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Direct analysis of non-volatile triterpenic acids like this compound by GC-MS is not feasible without a derivatization step to increase their volatility. researchgate.net However, GC-MS is often used in the comprehensive phytochemical analysis of source materials, such as Ziziphus seeds, to identify other chemical constituents like fatty acids and volatile compounds. rsc.orgrsc.org In studies where UPLC-MS/MS is used to analyze triterpenic acids like this compound, GC-MS is concurrently used to provide a more complete chemical profile of the extract. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

Method Validation Parameters and Performance Metrics

Method validation demonstrates that an analytical procedure is suitable for its intended use. usp.org Key parameters assessed during the validation of HPLC and UPLC methods for this compound include linearity, sensitivity, precision, repeatability, accuracy, and recovery. nih.govbiocrick.com

Linearity assesses the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. usp.org Sensitivity is typically determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

In the analysis of triterpenoid acids, including this compound, methods have demonstrated excellent linearity. For instance, an HPLC-DAD method developed for the simultaneous determination of ten triterpenoid acids in the fruit of Ziziphus jujuba (Dazao) showed good linear regression with correlation coefficients (r²) greater than 0.9999 for all compounds within the tested range. biocrick.comresearchgate.net Similarly, a UPLC-MS/MS method for seven triterpenic acids in rat plasma reported correlation coefficients (R²) of ≥0.9930, confirming the method's linearity and suitability for quantitative detection. mdpi.com The sensitivity of these methods is also adequate for phytochemical profiling, with established Lower Limits of Quantification (LLOQ) that are suitable for detecting the compound in plasma and plant extracts. mdpi.com

Table 1: Linearity and Sensitivity Data for Triterpenic Acids including this compound

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) | LLOQ (ng/mL) |

|---|---|---|---|---|

| Ceanothic acid | 6.35–1269 | y = 0.0031x + 0.0028 | 0.9930 | 6.35 |

| This compound | 6.47–1294 | y = 0.0019x + 0.0017 | 0.9942 | 6.47 |

| Pomonic acid | 6.28–1256 | y = 0.0021x + 0.0011 | 0.9932 | 6.28 |

| Alphitolic acid | 6.22–1244 | y = 0.0016x + 0.0013 | 0.9951 | 6.22 |

| Maslinic acid | 6.32–1263 | y = 0.0011x + 0.0009 | 0.9934 | 6.32 |

| Betulinic acid | 6.50–1300 | y = 0.0015x + 0.0014 | 0.9961 | 6.50 |

| Betulonic acid | 6.47–1294 | y = 0.0023x + 0.0015 | 0.9945 | 6.47 |

Data sourced from a UPLC-MS/MS study on rat plasma. mdpi.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netabb.com It is typically expressed in terms of intra-day (repeatability) and inter-day (intermediate precision) variation, measured as the relative standard deviation (RSD). biocrick.comscielo.br

Table 2: Intra- and Inter-Day Precision of this compound Analysis

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|---|

| This compound | 12.94 (Low QC) | 10.11 | 14.29 |

| 129.4 (Medium QC) | 8.73 | 9.54 | |

| 1035.2 (High QC) | 6.55 | 7.62 |

QC (Quality Control) sample data from a UPLC-MS/MS method. nih.gov

Accuracy represents the closeness of the mean test results to the true value and is often assessed through recovery experiments. abb.comscielo.br Recovery is determined by adding a known amount of the pure analyte to a blank matrix and measuring the amount retrieved by the analytical method. eurl-pesticides.eu

Table 3: Accuracy and Recovery of this compound Analysis

| Analyte | Spiked Concentration (ng/mL) | Accuracy (RE, %) | Recovery (%) |

|---|---|---|---|

| This compound | 12.94 (Low QC) | 14.87 | 95.78 |

| 129.4 (Medium QC) | 8.53 | 98.42 | |

| 1035.2 (High QC) | 6.91 | 101.5 |

Data from a UPLC-MS/MS method validated according to FDA guidelines. nih.gov

Precision and Repeatability

Application in Phytochemical Profiling and Quality Control of Natural Sources

Validated analytical methods are essential for the phytochemical profiling and quality control of natural products containing this compound. nih.govresearchgate.net This compound is a recognized chemical marker in several medicinal plants, most notably from the Ziziphus genus. researchgate.netnih.govd-nb.info

A reliable HPLC-PDA-ESI-MS/MS method was developed to explore the chemical profiles of the leaves of Ziziphus jujuba and Ziziphus jujuba var. spinosa to ensure their quality. researchgate.netnih.gov This method, which included this compound as one of twelve chemical markers, was successfully applied to evaluate the quality of eight different batches of these leaves. researchgate.net

Furthermore, a sensitive HPLC-DAD method was used for the simultaneous determination of this compound and nine other triterpenoid acids in 42 batches of Dazao (the dried fruit of Ziziphus jujuba). biocrick.comresearchgate.net The samples were collected from 36 different cultivars across 22 cultivation regions. By analyzing the content of these marker compounds, researchers could employ chemometric techniques like hierarchical clustering analysis (HCA) and principal components analysis (PCA) to differentiate and classify the samples. biocrick.comnih.gov This approach is invaluable for authenticating the origin of the plant material and ensuring consistent quality in traditional Chinese medicines. biocrick.com this compound has also been identified as a constituent in Semen Ziziphi Spinosae and the traditional Suanzaoren decoction, highlighting its importance in the quality assessment of these widely used herbal preparations. rsc.orgscirp.org

Conclusion and Future Research Perspectives on Epiceanothic Acid

Summary of Current Research Landscape and Key Findings on Epiceanothic Acid

This compound, a rare, naturally occurring ceanothane-type pentacyclic triterpene, has garnered significant interest in the scientific community for its potential therapeutic applications. nih.gov Isolated from natural sources like the seeds of Ziziphus jujuba var. spinosa and the stings of Gleditsia sinensis Lam, this compound has demonstrated notable biological activities. nih.gov

Initial research highlighted its potent anti-HIV-1 activity. nih.gov Subsequent studies have further explored its bioactivities, revealing moderate anti-HIV-1 inhibition and cytotoxic effects against various human tumor cell lines. nih.govnih.gov Specifically, it has shown cytotoxicity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. nih.govnih.gov

A significant portion of the current research has been dedicated to overcoming the compound's rarity by developing efficient synthetic routes. A notable achievement is a 12-step synthesis starting from the readily available betulin (B1666924), which has made this compound more accessible for further pharmacological investigation. nih.govnih.govresearchgate.net This synthetic accessibility has been crucial in enabling the evaluation of its biological properties and those of its derivatives. nih.gov

Identification of Unexplored Biological Potentials and Mechanistic Gaps

While initial studies have established the anti-HIV and cytotoxic potential of this compound, there remain significant unexplored areas and gaps in the mechanistic understanding of its actions.

The full spectrum of its biological activities is yet to be elucidated. For instance, while other triterpenoids from Ziziphus species have shown a wide range of effects including anticomplementary, antimicrobial, antiplasmodial, and anti-inflammatory activities, these have been less studied for ceanothane-type triterpenes like this compound. researchgate.netresearchgate.net The potential neuroprotective, sedative, and immunomodulatory effects, which have been associated with jujube fruit extracts, also warrant investigation in the context of this specific compound. researchgate.net

A critical gap exists in the understanding of the precise molecular mechanisms underlying its observed biological effects. For its anti-HIV activity, the exact viral or cellular target remains to be definitively identified. Similarly, the pathways through which it induces cytotoxicity in cancer cells are not fully characterized. Understanding these mechanisms is paramount for its development as a therapeutic agent.

Furthermore, the structure-activity relationships (SAR) for this compound and its derivatives are not yet comprehensively mapped. While modifications to the A-ring have been shown to influence activity, a more systematic exploration of how different functional groups and structural modifications impact its various biological activities is needed to guide the design of more potent and selective analogs. nih.govnih.gov

Advancements in Synthetic Approaches and Derivative Development for Enhanced Efficacy

Building on this synthetic foundation, researchers have begun to explore the development of derivatives to enhance efficacy and probe structure-activity relationships. A significant finding is that modifications to the A-ring of the pentacyclic triterpene skeleton can lead to distinct biological activities. nih.govnih.gov For example, a synthetic intermediate with an opened A-ring demonstrated potent inhibitory activity against glycogen (B147801) phosphorylase, suggesting potential as an anti-diabetic agent. nih.govnih.gov In contrast, a derivative with a closed A-ring exhibited strong cytotoxicity. nih.govnih.gov

Future advancements in synthetic approaches could involve the application of more sophisticated techniques like C-H functionalization and innovative glycosylation methods, which have been successfully used for other triterpenoids. thieme-connect.com These strategies could enable the creation of a diverse library of this compound derivatives with modified peripheral functional groups and skeletons, allowing for a more thorough investigation of their therapeutic potential. The development of methods for multi-site modifications will also be crucial for generating novel analogs with improved pharmacological profiles. thieme-connect.com

Emerging Analytical Strategies for Complex Biological and Botanical Matrices

The detection and characterization of this compound and its metabolites in complex samples like botanical extracts and biological fluids present significant analytical challenges. nih.gov The inherent complexity of these matrices can lead to ion suppression or enhancement in mass spectrometry-based techniques, affecting accuracy and sensitivity. nih.gov

To address these challenges, advanced analytical strategies are being employed. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and photodiode array (PDA) detectors is a powerful tool for the simultaneous qualitative and quantitative analysis of triterpenic acids in plant extracts. researchgate.net The use of multiple ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can increase the coverage of detectable compounds. nih.gov

For analyzing this compound in biological matrices like plasma and tissue, robust sample preparation techniques are crucial to mitigate matrix effects. nih.govfrontiersin.org This includes methods like liquid-liquid extraction and solid-phase extraction. frontiersin.org Furthermore, the development of integrated approaches that combine optimized sample preparation, advanced chromatographic separation, and sophisticated mass spectrometry is the most promising way to identify and resolve matrix effects. nih.gov

Q & A

Q. What are the key synthetic pathways for producing epiceanothic acid (EA), and how do reaction conditions influence yield and purity?

EA is synthesized via a 12-step route starting from betulin, a triterpenoid derived from birch bark. Critical steps include Dieckmann condensation (to form the A-ring) and oxidative cleavage (to introduce carboxylic acid groups). Reaction optimization, such as using KOH/H₂O₂ in methanol for selective oxidation, achieves a total yield of 10% . Purity is confirmed via high-resolution mass spectrometry (HRMS) (e.g., C₃₀H₄₆O₅, [M−H]⁻ m/z 485.32683) and NMR spectroscopy (e.g., δC 175.7 ppm for carboxyl groups) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- ¹H/¹³C NMR : Distinct signals for methyl groups (δH 1.08–1.20 ppm; δC 14.6–19.9 ppm) and carboxyl carbons (δC 175.7–178.8 ppm) .

- Optical rotation : [α]D = −14.5° (c 0.076, MeOH), consistent with its stereochemical configuration .

- HRMS and IR spectroscopy : Peaks at m/z 485.0 [M−H]⁻ and IR bands at 3476 cm⁻¹ (OH) and 1696 cm⁻¹ (C=O) .

Q. What preliminary biological activities have been reported for EA?

EA exhibits moderate anti-HIV-1 activity (EC₅₀ = 15.6 μM, TI = 2.49) against the NL4-3 strain in MT-4 cells. Its derivatives show divergent effects:

- Compound 5 (open A-ring): Potent glycogen phosphorylase (GP) inhibition (IC₅₀ = 0.21 μM) .

- Compound 12 (closed A-ring): Cytotoxicity against A549 and MCF-7 cells (IC₅₀ = 0.89 μM and 0.33 μM, respectively) .

Advanced Research Questions

Q. How do structural modifications to the A-ring of EA derivatives influence bioactivity?

The A-ring is a critical pharmacophore:

- Open A-ring derivatives (e.g., Compound 5) enhance GP inhibition by exposing free carboxyl groups for enzyme interaction .

- Closed A-ring derivatives (e.g., Compound 12) improve cytotoxicity, likely due to increased membrane permeability from esterified hydroxyl groups .

- Stereochemical inversion (e.g., 2a isomer with 1α-COOH vs. 1β-COOH) abolishes anti-HIV activity, emphasizing the role of carboxyl group orientation .

Q. What methodological approaches resolve contradictions in EA’s reported anti-HIV activity across studies?

Discrepancies in EC₅₀ values (e.g., 15.6 μM vs. other PT derivatives like PA-457) may arise from:

- Viral strain specificity : NL4-3 vs. other HIV-1 subtypes .

- Cell line variability : MT-4 vs. primary T-cell models .

- Assay conditions : Differences in incubation time or serum concentration. Researchers should standardize protocols using dose-response curves and include positive controls (e.g., AZT) for cross-study comparability .

Q. What analytical challenges exist in quantifying EA in complex matrices (e.g., plant extracts)?

Key challenges include:

- Co-elution with structurally similar triterpenoids (e.g., betulinic acid, zizyphursolic acid) during HPLC. Resolution requires UHPLC-MS/MS with C18 columns and MRM transitions (e.g., m/z 485 → 439 for EA) .

- Matrix effects in plant samples, mitigated via solid-phase extraction or molecularly imprinted polymers .

Methodological Guidance for Experimental Design

Q. How to design structure-activity relationship (SAR) studies for EA derivatives?

- Step 1 : Synthesize derivatives with systematic modifications (e.g., esterification of hydroxyls, A-ring opening/closing) .

- Step 2 : Test bioactivity in parallel assays (e.g., anti-HIV, GP inhibition, cytotoxicity) to identify pharmacophore contributions .

- Step 3 : Use molecular docking to predict interactions (e.g., EA’s carboxyl groups with GP’s active site) .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.